molecular formula C4H5IN4 B1610322 5-Iodopyrimidine-4,6-diamine CAS No. 214907-09-2

5-Iodopyrimidine-4,6-diamine

Cat. No.: B1610322
CAS No.: 214907-09-2
M. Wt: 236.01 g/mol
InChI Key: DGHLQCSKEMTMIS-UHFFFAOYSA-N
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Description

5-Iodopyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C4H5IN4 and its molecular weight is 236.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity of Pyrimidine Derivatives

D. Hocková et al. (2003) described the synthesis of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including derivatives of 5-iodopyrimidine, to explore their antiviral activities. While these compounds showed limited efficacy against DNA viruses, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. The study also detailed the chemical modifications enhancing their activity and selectivity, underscoring the role of iodine substitution in biological activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Coordination Chemistry and Complex Formation

E. Beloglazkina et al. (2005) investigated the reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines and NiII and CoII salts, leading to the synthesis of new NiII and CoIII complexes. This study showcases the utility of pyrimidine derivatives in forming complex compounds with metals, revealing insights into the coordination chemistry of these heterocyclic compounds and their potential applications in material science and catalysis (Beloglazkina, Chizhevskii, Nuriev, Antipin, Zyk, Chernyshev, Moiseeva, & Butin, 2005).

Novel Pyridine Derivatives Synthesis

Tilman Lechel et al. (2012) explored the synthesis of iodo[1,3]dioxolo[4,5-c]pyridine derivatives, discovering an unexpected formation process via the Hofmann–Löffler–Freytag reaction. This work not only provides a new route for synthesizing pyridine-containing macrocycles but also enriches the chemistry of iodopyrimidine derivatives, suggesting their potential in constructing complex organic frameworks (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).

Toll-like Receptor 8 Agonistic Activity

A study by M. Beesu et al. (2016) identified N(4)-butyl-5-iodo-6-methylpyrimidine-2,4-diamine as a potent toll-like receptor-8 (TLR8) agonist through a detailed structure-activity relationship study. This compound demonstrated significant potency in inducing a Th1-biasing cytokine profile in human blood, suggesting its potential for therapeutic applications in immune modulation (Beesu, Salyer, Trautman, Hill, & David, 2016).

Biochemical Analysis

Biochemical Properties

5-Iodopyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes involved in nucleotide metabolism. The presence of iodine in the compound enhances its binding affinity to certain enzymes, thereby influencing their activity. For instance, this compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis.

Additionally, this compound interacts with proteins involved in cell signaling pathways. Its binding to these proteins can modulate their activity, leading to alterations in downstream signaling events. The compound’s interactions with biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, facilitated by the amino and iodine groups on the pyrimidine ring .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. This apoptotic effect is mediated through the inhibition of key enzymes involved in cellular metabolism, leading to energy depletion and cell death.

Moreover, this compound influences cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can result in altered gene expression, affecting cell proliferation and differentiation. The compound’s impact on cellular metabolism is also notable, as it can inhibit glycolytic enzymes, leading to reduced glucose uptake and ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site of the enzyme. The iodine atom in the compound enhances its binding affinity, allowing it to effectively compete with natural substrates. This competitive inhibition can lead to a decrease in enzyme activity, affecting various metabolic pathways .

Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, resulting in altered cellular functions. The compound’s ability to bind to DNA and RNA also plays a role in its molecular mechanism, as it can interfere with nucleic acid synthesis and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . This degradation can lead to a decrease in its efficacy, affecting its long-term effects on cellular function.

Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression. In in vitro studies, prolonged exposure to the compound has been observed to cause persistent inhibition of enzyme activity and continuous alterations in gene expression . In in vivo studies, the compound’s effects on cellular function can vary depending on the dosage and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, primarily affecting cellular metabolism and gene expression . At higher doses, this compound can induce significant toxic effects, including liver and kidney damage. These toxic effects are likely due to the compound’s ability to inhibit key metabolic enzymes, leading to the accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound can inhibit the de novo synthesis of pyrimidine nucleotides by targeting dihydroorotate dehydrogenase . This inhibition leads to a decrease in the production of uridine monophosphate, a precursor for other pyrimidine nucleotides.

Additionally, this compound can affect the salvage pathway of pyrimidine metabolism by inhibiting enzymes involved in the recycling of pyrimidine nucleotides. This dual inhibition can lead to a significant reduction in the availability of pyrimidine nucleotides, affecting DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported into cells by nucleoside transporters, which recognize its structural similarity to natural nucleosides . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation.

The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins. The compound can bind to albumin and other plasma proteins, affecting its bioavailability and distribution . This binding can also influence the compound’s half-life and clearance from the body.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus and mitochondria. The compound can be transported into the nucleus by nuclear transport proteins, where it can interact with DNA and transcription factors . This nuclear localization is crucial for its effects on gene expression and nucleic acid synthesis.

In the mitochondria, this compound can interact with mitochondrial enzymes, affecting cellular respiration and energy production. The compound’s localization to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct it to the appropriate organelles .

Properties

IUPAC Name

5-iodopyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN4/c5-2-3(6)8-1-9-4(2)7/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHLQCSKEMTMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461977
Record name 4,6-Pyrimidinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214907-09-2
Record name 4,6-Pyrimidinediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.